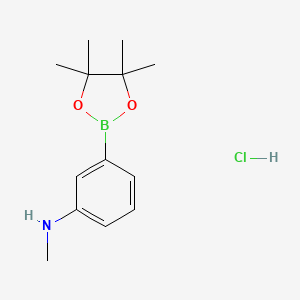

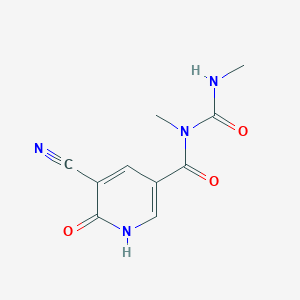

![molecular formula C15H16N6 B2838762 3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380095-10-1](/img/structure/B2838762.png)

3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic molecule. It belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the structure of a related compound was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, at 100 K the crystal system is triclinic, space group P1: a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å3, Z = 2, µ = 0.089 mm−1, Dcalc = 1.267 g cm−3, F(000) = 524 .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactions

Research has been conducted on synthesizing and characterizing novel derivatives involving pyrazine and related heterocycles. For instance, the synthesis and reactions of new benzimidazole derivatives, showcasing the potential of pyrazine-2-carbonitrile derivatives in creating complex heterocyclic structures, have been documented (Fikry et al., 2015). These methodologies highlight the versatility of pyrazine-2-carbonitrile compounds in organic synthesis, enabling the construction of diverse heterocyclic frameworks with potential applications in drug development and materials science.

Biological Activity and Antimicrobial Properties

Studies on pyrazolo[3,4-d]pyrimidines have evaluated their anti-inflammatory activity, indicating the relevance of pyrazine derivatives in medicinal chemistry (El-Dean et al., 2016). These findings suggest that modifications to the pyrazine core can lead to compounds with significant biological activities, potentially contributing to new therapeutic agents.

Corrosion Inhibition

Research into the adsorption properties and corrosion inhibition capabilities of heterocyclic derivatives on steel surfaces in acidic environments has been conducted, highlighting the application of pyrazine compounds in materials science (Abdel Hameed et al., 2020). This area of study demonstrates the compound's utility beyond pharmaceuticals, extending its relevance to industrial applications such as corrosion protection.

Anticancer Potential

The discovery of novel, potent, and selective inhibitors for kinase proteins showcases the application of pyrazine derivatives in cancer research, with specific analogues demonstrating significant selective inhibition and potential as anticancer agents (Murphy et al., 2011). Such studies underscore the potential of pyrazine-2-carbonitrile derivatives in developing targeted cancer therapies.

Wirkmechanismus

Target of Action

Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target throughhydrogen bonding and π-π stacking interactions . These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cell cycle .

Biochemical Pathways

cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been found to exhibitpoor absorption and distribution .

Result of Action

Based on its potential target, it can be inferred that it may lead tocell cycle arrest and potentially induce apoptosis in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH , temperature , and the presence of other biomolecules can affect its stability and interaction with its target . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-[methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6/c1-20(9-12-2-4-17-5-3-12)13-10-21(11-13)15-14(8-16)18-6-7-19-15/h2-7,13H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMWMJJEDIDRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=NC=C1)C2CN(C2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)

![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)

![6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B2838683.png)

![4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2838688.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2838690.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)

![4-Ethyl-5-fluoro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2838701.png)